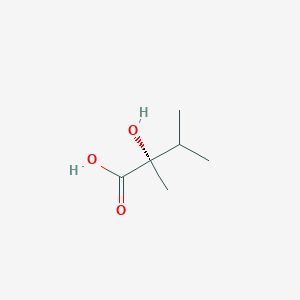

(2S)-2-Hydroxy-2,3-dimethylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

78640-99-0 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(2S)-2-hydroxy-2,3-dimethylbutanoic acid |

InChI |

InChI=1S/C6H12O3/c1-4(2)6(3,9)5(7)8/h4,9H,1-3H3,(H,7,8)/t6-/m0/s1 |

InChI Key |

JRQZJRDOZAJRTN-LURJTMIESA-N |

SMILES |

CC(C)C(C)(C(=O)O)O |

Isomeric SMILES |

CC(C)[C@@](C)(C(=O)O)O |

Canonical SMILES |

CC(C)C(C)(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s 2 Hydroxy 2,3 Dimethylbutanoic Acid

Asymmetric Synthesis Approaches to the Chiral Alpha-Hydroxy Moiety

Asymmetric synthesis provides a powerful tool for the direct creation of the chiral hydroxyl group in (2S)-2-Hydroxy-2,3-dimethylbutanoic acid. These methods typically involve the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction.

Chiral Catalyst-Mediated Enantioselective Additions

The addition of nucleophiles to a prochiral carbonyl group is a fundamental transformation in organic synthesis. When mediated by a chiral catalyst, this addition can proceed with high enantioselectivity. While direct catalytic enantioselective additions to the precursor 2-keto-3,3-dimethylbutanoic acid are not extensively documented for this specific molecule, analogous systems with other α-keto esters demonstrate the feasibility of this approach. For instance, chiral Lewis acid catalysts can activate the keto ester towards nucleophilic attack, with the chiral ligand environment dictating the facial selectivity of the addition.

A prominent example of a related transformation is the enantioselective addition of organometallic reagents to glyoxylate (B1226380) esters. Although not directly applied to the synthesis of this compound in the reviewed literature, the principles are highly relevant.

Asymmetric Hydrogenation and Reduction Strategies

The most direct route to this compound via asymmetric synthesis involves the enantioselective reduction of its corresponding α-keto acid precursor, 3,3-dimethyl-2-oxobutanoic acid, or its esters. This transformation is typically achieved through catalytic asymmetric hydrogenation, a widely employed industrial process for the synthesis of chiral molecules.

The following table summarizes representative results for the asymmetric hydrogenation of various α-keto esters to their corresponding (S)-α-hydroxy esters, illustrating the effectiveness of this methodology.

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) (%) |

| Ru(OAc)₂[(R)-BINAP] | Methyl pyruvate (B1213749) | (S)-Methyl lactate (B86563) | 83 |

| [Rh(COD)Cl]₂/(R,R)-DIOP | Ethyl benzoylformate | (S)-Ethyl mandelate | 88 |

| RuCl₂(R)-BINAPn | Methyl 3-methyl-2-oxobutanoate | (S)-Methyl 2-hydroxy-3-methylbutanoate | 95 |

Table 1: Representative Asymmetric Hydrogenations of α-Keto Esters

Auxiliary-Controlled Asymmetric Syntheses

Another established strategy for asymmetric synthesis is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary can be attached to a glyoxylic acid derivative. The subsequent addition of an isopropyl nucleophile, such as isopropylmagnesium bromide, to the carbonyl group is then directed by the chiral auxiliary. The diastereoselectivity of this addition is often high, and the resulting diastereomers can be separated before the removal of the auxiliary.

A well-known example of this approach is the use of Evans oxazolidinone auxiliaries. While specific applications to the synthesis of this compound are not prominently featured in the literature, the general methodology is robust and widely applicable.

Chiral Pool Approaches Utilizing Natural Precursors

The chiral pool provides a source of readily available, enantiomerically pure starting materials from nature. By chemically modifying these natural compounds, complex chiral molecules can be synthesized efficiently.

Derivatization of Naturally Occurring Chiral Alcohols or Acids

While not a direct precursor, the structural features of some naturally occurring hydroxy acids or amino acids can be exploited. For instance, a multi-step synthesis could potentially be envisioned starting from a chiral building block that contains a portion of the target molecule's carbon skeleton. However, for a small and structurally simple molecule like this compound, this approach is often less direct than asymmetric synthesis.

Stereoconservative Transformations

A more direct chiral pool approach for the synthesis of this compound involves the use of the non-proteinogenic amino acid L-tert-leucine ((2S)-2-amino-3,3-dimethylbutanoic acid). This amino acid possesses the same carbon skeleton and the correct stereochemistry at the C2 position as the target molecule.

The synthesis can be achieved by the diazotization of L-tert-leucine with sodium nitrite (B80452) in an acidic aqueous solution. This reaction converts the primary amine group into a diazonium salt, which is then displaced by a hydroxyl group from the water solvent, proceeding with retention of configuration at the stereocenter. This method offers a straightforward and efficient route to the desired (S)-hydroxy acid. The enzymatic synthesis of L-tert-leucine itself is well-established, starting from 3,3-dimethyl-2-oxobutanoic acid via reductive amination catalyzed by enzymes such as leucine (B10760876) dehydrogenase. chemicalbook.com

| Starting Material | Reagents and Conditions | Product |

| L-tert-leucine | 1. NaNO₂, aq. H₂SO₄, 0 °C to rt2. Extraction | This compound |

Table 2: Synthesis of this compound from L-tert-leucine

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis for producing chiral compounds. By harnessing the inherent stereoselectivity of enzymes, it is possible to synthesize specific enantiomers like this compound with high purity.

The foundation of a successful biocatalytic process is the identification of a suitable enzyme. This involves screening a diverse range of enzymes for their ability to catalyze the desired transformation with high stereoselectivity. For the synthesis of α-hydroxy acids, several classes of enzymes are of particular interest. Dehydrogenases, for example, can perform the stereoselective reduction of a corresponding α-keto acid precursor (2-keto-2,3-dimethylbutanoic acid) to the desired (S)-hydroxy acid.

Optimization of reaction conditions is crucial for maximizing enzyme performance. This includes adjusting parameters such as pH, temperature, substrate concentration, and cofactor regeneration systems (in the case of dehydrogenases, which require NADH or NADPH). The use of recombinant enzymes can further enhance the process, allowing for high-level expression of the desired catalyst. mdpi.com

| Enzyme Class | Catalytic Function | Precursor Type | Key Advantage |

| Keto Reductases (KREDs) / Dehydrogenases | Stereoselective reduction of a ketone to a hydroxyl group | α-Keto acids | High stereocontrol, mild reaction conditions |

| Hydratases | Asymmetric addition of water to a carbon-carbon double bond | α,β-Unsaturated carboxylic acids | Enantioselective hydration to form a chiral center mdpi.com |

| Hydroxylases | Direct, stereoselective hydroxylation of a C-H bond | 2,3-Dimethylbutanoic acid | Potentially shortens synthetic routes by direct functionalization |

| Lipases/Esterases | Kinetic resolution of a racemic ester of the target acid | Racemic esters of 2-hydroxy-2,3-dimethylbutanoic acid | High enantioselectivity in resolving racemic mixtures |

Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells as the catalyst. Whole-cell biotransformations utilize the intact cellular machinery of microorganisms like bacteria or yeast to perform the desired chemical conversion. These cells can be wild-type strains that naturally possess the required enzymatic activity or, more commonly, genetically engineered strains designed for a specific purpose.

The key advantages of using whole cells include the elimination of costly and time-consuming enzyme purification steps and the inherent presence of cofactor regeneration systems within the cell, which is particularly important for redox reactions. nih.gov The microorganism provides a protected environment for the enzyme, often leading to greater operational stability.

To move from simple biotransformations to efficient de novo biosynthesis, metabolic engineering of microbial host strains is employed. This involves rationally modifying the organism's genetic makeup to optimize the metabolic flux towards the target molecule, this compound. nih.gov

Key strategies include:

Overexpression of Pathway Enzymes : Increasing the expression levels of the genes encoding the critical enzymes in the biosynthetic pathway. For instance, in a pathway starting from pyruvate, the genes for α-acetolactate synthase and a stereoselective butanediol (B1596017) dehydrogenase could be overexpressed. nih.gov

Deregulation of Precursor Pathways : The supply of essential precursors like pyruvate or aromatic amino acids is often tightly controlled by the cell's native regulatory networks. nih.gov Engineering feedback-resistant enzyme variants can significantly boost precursor availability. nih.gov

Elimination of Competing Pathways : To maximize the carbon flux towards the desired product, genes encoding enzymes for competing byproduct pathways are knocked out. For example, deleting genes responsible for lactate (ldhA) or ethanol (B145695) (adhE) production can redirect metabolic intermediates towards the target pathway. nih.gov

| Genetic Engineering Strategy | Target | Rationale | Example Gene Targets (Illustrative) |

| Pathway Overexpression | Key biosynthetic enzymes | Increase catalytic throughput of the desired pathway. | budA (α-acetolactate decarboxylase), budC (butanediol dehydrogenase) nih.gov |

| Precursor Supply Enhancement | Feedback-regulated enzymes in central metabolism | Remove feedback inhibition to increase the pool of starting materials like pyruvate or acetyl-CoA. nih.gov | Aro4K229L (mutant 3-deoxy-d-arabino-heptulosonate-7-phosphate synthase) nih.gov |

| Byproduct Pathway Deletion | Enzymes leading to undesired side products | Prevent diversion of carbon flux away from the target molecule. | ldhA (lactate dehydrogenase), ackA (acetate kinase) nih.gov |

| Cofactor Regeneration | Enzymes involved in NAD+/NADH balance | Ensure a sufficient supply of reducing equivalents (NADH/NADPH) for dehydrogenase steps. | Overexpression of formate (B1220265) dehydrogenase (FDH) |

Chemoenzymatic Strategies for Enhanced Stereocontrol

Chemoenzymatic synthesis combines the best of both worlds: the unparalleled stereoselectivity of enzymes and the broad reaction scope of traditional organic chemistry. In this approach, an enzyme is used for the key stereochemistry-defining step, while chemical reactions are employed for subsequent transformations that may be difficult to achieve biologically.

For the synthesis of this compound, a chemoenzymatic route could involve the enzymatic reduction of 2-keto-2,3-dimethylbutanoic acid to produce the (S)-hydroxy acid with high enantiomeric excess. This chiral intermediate can then be protected and used in further non-enzymatic reaction steps. This strategy is particularly useful when the final target molecule contains functionalities that are not compatible with an aqueous, biological environment. nih.gov

Total Synthesis Pathways Incorporating this compound as a Key Intermediate

The value of an enantiopure compound like this compound often lies in its use as a chiral building block for the total synthesis of more complex molecules, such as natural products or pharmaceuticals. Its defined stereocenter and functional groups (hydroxyl and carboxylic acid) make it a versatile starting point.

In a hypothetical total synthesis, the acid could be used to construct a larger carbon skeleton. For example, the carboxylic acid could be reduced to a primary alcohol, and the secondary hydroxyl group could be protected. This transformed molecule then serves as a chiral fragment that can be coupled with other synthetic intermediates. This "chiral pool" approach leverages the pre-existing, well-defined stereochemistry of the starting material to control the stereochemical outcome of the final complex target, avoiding the need for asymmetric steps later in the synthesis. nih.gov

Stereoselective Derivatization Strategies for Direct Precursors

An alternative to direct asymmetric synthesis is the stereoselective derivatization of a prochiral precursor. This often involves the use of a chiral auxiliary, a molecule that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction.

A prominent example is the use of Evans oxazolidinone auxiliaries. A prochiral acyl chloride precursor could be attached to the chiral oxazolidinone. The bulky group on the auxiliary then shields one face of the molecule, forcing an incoming alkylating agent or electrophile to attack from the opposite, less-hindered face. This establishes the desired stereocenter. After the key bond formation, the chiral auxiliary is cleaved, typically through hydrolysis, to release the enantiomerically enriched product. Similarly, other chiral auxiliaries, such as those derived from natural alcohols like menthol, can be used to form diastereomeric esters which can direct subsequent reactions or be separated chromatographically. researchgate.net

Another advanced strategy involves the direct carboxylation of a precursor. For instance, a one-pot synthesis can convert an aldehyde into an α-hydroxy acid using reagents like PhMe₂SiLi followed by the introduction of carbon dioxide (CO₂). organic-chemistry.org By employing a chiral ligand or reagent in this process, stereocontrol can be achieved.

| Strategy | Precursor Type | Mechanism | Outcome |

| Chiral Auxiliary (Evans) | Acyl Halide | Temporary covalent bonding of a chiral molecule to direct alkylation or other reactions. | High diastereoselectivity, which translates to high enantiomeric excess after auxiliary removal. |

| Chiral Auxiliary (Menthyl Ester) | α-Keto Acid/Ester | Formation of a diastereomeric ester, which directs a nucleophilic addition (e.g., Grignard, organozinc). researchgate.net | Good yields and high diastereomeric excess. |

| Asymmetric Carboxylation | Aldehyde | One-pot reaction involving a silyl (B83357) intermediate and CO₂, potentially guided by a chiral ligand. organic-chemistry.org | Direct formation of the α-hydroxy acid with stereocontrol. |

Elucidation and Control of Stereochemistry in 2s 2 Hydroxy 2,3 Dimethylbutanoic Acid Research

Analytical Methodologies for Enantiomeric Purity Determination

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical quality attribute of (2S)-2-Hydroxy-2,3-dimethylbutanoic acid. Several analytical techniques are employed to quantify the relative amounts of the (S)- and (R)-enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The development of a robust chiral HPLC method for 2-hydroxy-2,3-dimethylbutanoic acid involves the careful selection of a chiral stationary phase (CSP) and optimization of the mobile phase composition. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of acidic chiral compounds.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification.

Table 1: Illustrative Chiral HPLC Method for the Enantiomeric Separation of 2-Hydroxy-2,3-dimethylbutanoic acid

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (R)-enantiomer | ~ 8.5 min |

| Retention Time (S)-enantiomer | ~ 10.2 min |

| Resolution (Rs) | > 1.5 |

This data is illustrative and represents a typical starting point for method development.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for enantiomeric separation. Due to the low volatility of carboxylic acids, derivatization is typically required to convert the enantiomers into more volatile esters. The choice of derivatizing agent and the chiral GC column are critical for achieving baseline separation. Cyclodextrin-based chiral stationary phases are commonly employed for this purpose.

A common strategy involves the esterification of the carboxylic acid group, for example, to form methyl or ethyl esters, prior to injection onto the chiral column. The different interactions of the enantiomeric derivatives with the chiral stationary phase result in their separation.

Table 2: Illustrative Chiral GC Method for the Enantiomeric Separation of 2-Hydroxy-2,3-dimethylbutanoic acid Methyl Esters

| Parameter | Condition |

| Column | CycloSil-B (Beta-cyclodextrin derivative) |

| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), then 5 °C/min to 180 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) at 280 °C |

| Retention Time (R)-enantiomer | ~ 15.3 min |

| Retention Time (S)-enantiomer | ~ 15.8 min |

| Resolution (Rs) | > 1.5 |

This data is illustrative. Derivatization to the corresponding methyl esters is assumed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Using Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). These reagents are enantiomerically pure compounds that form diastereomeric complexes with the analyte enantiomers. The formation of these transient complexes induces chemical shift differences (Δδ) between corresponding protons or other nuclei of the two enantiomers, allowing for their distinct signals to be resolved and integrated.

Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are often used. The magnitude of the induced shift difference depends on the specific reagent, the analyte, the solvent, and the concentration of the CSR.

For this compound, the protons closest to the stereocenter, such as the methyl groups, would be expected to show the most significant chemical shift non-equivalence in the presence of a chiral shift reagent.

Derivatization for Enantiomeric Excess (ee) Determination

In addition to preparing volatile derivatives for GC analysis, derivatization with a chiral reagent can be used to form diastereomers that can be separated and quantified by achiral chromatography (HPLC or GC) or distinguished by NMR spectroscopy. A widely used chiral derivatizing agent for alcohols and amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride.

For this compound, the hydroxyl group can be esterified with both (R)- and (S)-Mosher's acid chloride to form a pair of diastereomeric esters. The resulting diastereomers will have different physical properties, including distinct retention times on an achiral column and different chemical shifts in their NMR spectra. The relative integration of the signals corresponding to each diastereomer provides a direct measure of the enantiomeric excess of the original α-hydroxy acid.

Mechanistic Investigations of Stereocontrol during Synthesis

The stereoselective synthesis of this compound is a key area of research. Achieving high levels of stereocontrol requires a deep understanding of the reaction mechanisms involved. Two common strategies for introducing the chiral center at C2 are asymmetric alkylation of a chiral enolate equivalent and stereoselective reduction of a corresponding α-keto acid.

In a diastereoselective alkylation approach, a chiral auxiliary is attached to a glyoxylic acid derivative. The chiral auxiliary directs the approach of an alkylating agent (e.g., a Grignard reagent or an organolithium compound) to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched α-hydroxy acid. The stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary and the reaction conditions, such as the choice of solvent and temperature.

Alternatively, the asymmetric reduction of 2-oxo-2,3-dimethylbutanoic acid can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Alpine Borane®) or through catalytic hydrogenation with a chiral catalyst. The mechanism of stereocontrol in these reactions involves the formation of a diastereomeric transition state between the substrate and the chiral reagent or catalyst, where one transition state is energetically favored, leading to the predominant formation of the (S)-enantiomer.

Absolute Configuration Assignment Techniques

The unambiguous determination of the absolute configuration of a chiral molecule is crucial. For this compound, several techniques can be employed to confirm the 'S' configuration at the stereocenter.

One of the most definitive methods is single-crystal X-ray diffraction . This technique requires the formation of a suitable crystalline derivative of the α-hydroxy acid, often as a salt with a chiral amine of known absolute configuration or as a covalent derivative. The diffraction pattern of the crystal provides a three-dimensional map of the electron density, allowing for the direct determination of the spatial arrangement of the atoms and thus the absolute stereochemistry.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared to a theoretically predicted spectrum for a known absolute configuration, typically calculated using density functional theory (DFT). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. This method is particularly valuable as it does not require crystallization.

Electronic Circular Dichroism (ECD) , which measures the differential absorption of circularly polarized light in the ultraviolet-visible region, can also be used. Similar to VCD, the experimental ECD spectrum is compared with a spectrum calculated for a known configuration to make the assignment.

Circular Dichroism (CD) Spectroscopy for Stereochemical Elucidation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. chiralabsxl.commtoz-biolabs.com This differential absorption, known as the Cotton effect, provides information about the stereochemical environment of the molecule's chromophores.

In this compound, the primary chromophore is the carboxylic acid group (-COOH). This group undergoes an n → π* electronic transition in the ultraviolet region, typically around 200-240 nm, which gives rise to a CD signal. The sign and magnitude of the Cotton effect are exquisitely sensitive to the stereochemistry of the chiral center adjacent to the chromophore.

The absolute configuration of this compound can be determined by comparing its experimental CD spectrum with that of a closely related compound of known stereochemistry or with a theoretically calculated spectrum. chiralabsxl.comnih.gov For small, flexible molecules, quantum chemical calculations using time-dependent density functional theory (TDDFT) have become an indispensable tool for predicting ECD spectra. nih.gov By calculating the theoretical spectrum for the (S)-configuration and matching it with the experimental data, the absolute stereochemistry can be confidently assigned. For instance, empirical rules, such as the sector rules for carboxylic acids, predict the sign of the Cotton effect based on the spatial arrangement of substituents around the chromophore. For many simple (S)-α-hydroxy acids, a negative Cotton effect is observed for the n → π* transition. researchgate.net

Below is a table showing typical CD spectral data for analogous simple α-hydroxy acids, illustrating the expected wavelength range for the Cotton effect.

| Compound (S-configuration) | Wavelength of n → π* Transition (nm) | Sign of Cotton Effect |

| (S)-Lactic acid | ~210 | Negative |

| (S)-2-Hydroxybutanoic acid | ~210 | Negative |

| (S)-2-Hydroxy-3-methylbutanoic acid | ~212 | Negative |

This table presents illustrative data for compounds analogous to this compound to demonstrate the general principles of CD spectroscopy for this class of molecules. researchgate.net

Vibrational Circular Dichroism (VCD) Applications

Vibrational Circular Dichroism (VCD) is another powerful chiroptical spectroscopy technique that provides stereochemical information. VCD measures the differential absorption of left- and right-circularly polarized light in the infrared region, corresponding to vibrational transitions within the molecule. bruker.comnih.gov VCD offers an advantage over electronic CD for small molecules like this compound because it provides a much richer source of stereochemical information, with numerous distinct vibrational bands throughout the mid-IR spectrum. rsc.org

The determination of absolute configuration using VCD is a robust method that involves comparing the experimental VCD spectrum with a spectrum predicted from quantum-mechanical calculations, typically using density functional theory (DFT). americanlaboratory.compageplace.de The procedure for this compound would involve the following steps:

Conformational Search: Due to the flexibility of the molecule, a thorough computational search for all low-energy conformers is performed.

DFT Calculations: For each stable conformer, the vibrational frequencies and VCD intensities are calculated.

Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann populations at a given temperature to generate the final theoretical VCD spectrum for the (S)-enantiomer.

Comparison: The theoretical spectrum is compared with the experimental VCD spectrum. If the signs and relative intensities of the major VCD bands match, the absolute configuration is confirmed as (S). If the experimental spectrum is a mirror image of the calculated spectrum, the molecule has the opposite (R)-configuration. americanlaboratory.com

This technique is particularly valuable because it can be performed on samples in solution, reflecting the molecule's conformational dynamics, which might be lost in the solid state. researchgate.netnih.gov

The following table provides a hypothetical data set illustrating the comparison between experimental and DFT-calculated VCD data for a specific vibrational mode.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental VCD Sign (ΔA) | Calculated Frequency (cm⁻¹) | Calculated VCD Sign (ΔA) |

| C=O stretch | 1720 | + | 1725 | + |

| O-H bend | 1410 | - | 1415 | - |

| C-O stretch | 1250 | + | 1245 | + |

This table is a representative example of the data used in VCD analysis to compare experimental results with theoretical calculations for assigning absolute configuration.

X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry

Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its absolute stereochemistry. ed.ac.ukresearchgate.net However, this technique requires a well-ordered single crystal of sufficient quality, which can be challenging to obtain for small molecules that are oils or have low melting points at room temperature.

For this compound, which may be difficult to crystallize directly, a common strategy is to prepare a crystalline derivative. This involves reacting the molecule with a chiral or achiral reagent to form a new compound that crystallizes more readily. Key strategies include:

Salt Formation: Reacting the carboxylic acid with a chiral amine of known absolute configuration to form a diastereomeric salt.

Ester or Amide Formation: Converting the carboxylic acid into an ester or amide by reacting it with an alcohol or amine. Using a reagent that contains a heavy atom (e.g., bromine) can be advantageous for the crystallographic analysis. thieme-connect.de

Co-crystallization: Forming a co-crystal with another molecule (a "crystallization chaperone") that facilitates the crystallization process. nih.gov

Once a suitable crystal of the derivative is obtained, X-ray diffraction analysis is performed. The resulting electron density map reveals the precise spatial arrangement of all atoms in the molecule. When the derivative contains a stereocenter of a previously known configuration (from the derivatizing agent), the relative stereochemistry of the new stereocenter can be established, thus defining its absolute configuration.

In cases where no internal chiral reference is used, the absolute configuration can be determined through the analysis of anomalous dispersion effects, particularly if the structure contains atoms heavier than oxygen. researchgate.netthieme-connect.de The Flack parameter is a critical value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute structure; a value close to zero confirms the assignment. ed.ac.uk

Research into Biological Roles and Metabolic Pathways of 2s 2 Hydroxy 2,3 Dimethylbutanoic Acid

Identification and Characterization as a Metabolite in Non-Human Biological Systems

There is currently no substantial scientific literature identifying or characterizing (2S)-2-Hydroxy-2,3-dimethylbutanoic acid as a metabolite in non-human biological systems.

Occurrence in Microbial Fermentation Products

A thorough review of scientific databases and research articles did not yield any studies that report the presence of this compound in microbial fermentation products. While microorganisms are known to produce a wide array of organic acids, this specific compound has not been identified as a product of microbial metabolism in the reviewed literature.

Table 1: Occurrence of this compound in Microbial Fermentation Products

| Microbial Species | Fermentation Substrate | Concentration of this compound | Reference |

|---|

Role in Plant Secondary Metabolism Research

There is no available research that discusses the role of this compound in plant secondary metabolism. Studies on plant metabolites are extensive, but this particular compound has not been identified as a component of any known plant secondary metabolic pathways.

Table 2: Research on the Role of this compound in Plant Secondary Metabolism

| Plant Species | Metabolic Pathway | Function | Research Findings |

|---|

Detection in Animal (Non-Human) Biological Fluids

No scientific studies were found that report the detection of this compound in the biological fluids of any non-human animal species. Metabolomic studies in animals have identified a vast number of compounds, but this specific hydroxy acid is not among them.

Table 3: Detection of this compound in Animal (Non-Human) Biological Fluids

| Animal Species | Biological Fluid | Method of Detection | Concentration |

|---|

Investigation of its Role in Biosynthetic Pathways of Natural Products

The role of this compound in the biosynthetic pathways of natural products remains uninvestigated, according to the available scientific literature.

Precursor Utilization Studies in Biosynthesis

There is a lack of research on the utilization of this compound as a precursor molecule in the biosynthesis of other natural products. Such studies are crucial for understanding the metabolic fate of a compound, but none have been identified for this specific molecule.

Table 4: Precursor Utilization Studies of this compound in Biosynthesis

| Organism | Natural Product Investigated | Incorporation of this compound | Experimental Details |

|---|

Tracer Experiments to Elucidate Metabolic Flux

No tracer experiments using isotopically labeled this compound have been reported in the scientific literature. These types of experiments are essential for mapping the flow of a metabolite through metabolic pathways, and their absence indicates a significant gap in the understanding of this compound's metabolism.

Table 5: Tracer Experiments with this compound

| System Studied (e.g., cell culture, organism) | Labeled Isotope Used | Metabolic Pathway Investigated | Key Findings on Metabolic Flux |

|---|

Enzymatic Transformations Involving this compound

Current scientific literature provides limited specific information regarding the enzymatic transformations directly involving this compound. The biological roles and metabolic pathways of this specific stereoisomer have not been extensively characterized. However, insights can be drawn from studies on structurally similar branched-chain hydroxy fatty acids.

One example of a well-characterized enzyme in a related pathway is (R)-2-hydroxyisocaproate dehydrogenase, found in the bacterium Clostridium difficile. This enzyme is involved in the reductive branch of leucine (B10760876) metabolism, where it catalyzes the reduction of 2-oxoisocaproate to (R)-2-hydroxyisocaproate. It is plausible that a similar, yet uncharacterized, dehydrogenase or reductase could be responsible for the formation of this compound from its corresponding α-keto acid precursor, 2-oxo-2,3-dimethylbutanoic acid.

A chemoenzymatic cascade strategy has been developed for the synthesis of various 2-substituted 3-hydroxycarboxylic acids from L-α-amino acids. This process involves an enzymatic deamination to a 2-oxoacid, followed by an aldol (B89426) addition and subsequent oxidative decarboxylation. While this demonstrates a synthetic route, it does not confirm a natural biological pathway for this compound.

Specific enzymes that catalyze the degradation of this compound have not been identified in the available research. Generally, the metabolic breakdown of α-hydroxy acids can proceed through oxidation to their corresponding α-keto acids, a reaction catalyzed by dehydrogenases. This would represent the reverse of its putative formation pathway. Following the formation of the α-keto acid, further degradation could occur through various metabolic routes, such as those involved in branched-chain amino acid catabolism.

For comparison, the degradation of other hydroxy fatty acids is known to involve specific dehydrogenases and other metabolic enzymes. The specific enzymes and pathways for this compound remain an area for future research.

Research into its Interaction with Biomolecules in Vitro (excluding therapeutic/toxicological)

There is a notable lack of in vitro studies investigating the specific interactions of this compound with biomolecules such as proteins or nucleic acids, outside of a therapeutic or toxicological context. Its structural similarity to other metabolites, like intermediates in branched-chain amino acid metabolism, suggests that it could potentially interact with enzymes or receptors involved in these pathways. However, without direct experimental evidence, any such interactions remain speculative. The hydroxyl and carboxyl functional groups of the molecule allow for potential hydrogen bonding and ionic interactions with the active sites of enzymes or the binding pockets of receptor proteins. Further research is necessary to identify and characterize any such biomolecular interactions.

Applications of 2s 2 Hydroxy 2,3 Dimethylbutanoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Similarly, chiral ligands coordinate to metal centers to create chiral catalysts that can induce enantioselectivity in a variety of transformations. The structural features of (2S)-2-Hydroxy-2,3-dimethylbutanoic acid make it a promising candidate for the synthesis of such chiral controllers.

The presence of both a hydroxyl and a carboxylic acid group allows for straightforward derivatization to form amides, esters, and other functionalities necessary for the construction of chiral auxiliaries. For instance, amino acid-derived auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides, have proven to be powerful tools in asymmetric synthesis. wikipedia.orgnih.gov L- and D-2-amino-3,3-dimethylbutanoic acid (L-/D-Tle), which are structurally related to the title compound, are recognized as important molecules for synthesizing a variety of chiral auxiliaries. researchgate.net This suggests that this compound could be a precursor to novel auxiliaries with unique steric and electronic properties.

Furthermore, the chiral backbone of this acid can be incorporated into the structure of ligands for asymmetric catalysis. Chiral ligands are crucial for the development of enantioselective metal-catalyzed reactions, which are widely used in the pharmaceutical and fine chemical industries. rsc.org The synthesis of chiral bisoxazoline and other privileged ligand scaffolds often starts from readily available chiral building blocks. orgsyn.org The diol or amino alcohol derivatives of this compound could serve as precursors to new classes of chiral ligands.

Table 1: Potential Chiral Auxiliaries and Ligands Derivable from this compound

| Class | Potential Derivative | Application |

| Chiral Auxiliary | Oxazolidinone derivative | Asymmetric alkylations, aldol (B89426) reactions |

| Chiral Auxiliary | Amide derivative | Asymmetric conjugate additions |

| Chiral Ligand | Bisoxazoline (BOX) ligand | Lewis acid catalysis |

| Chiral Ligand | Phosphine-oxazoline (PHOX) ligand | Transition metal catalysis |

Utilization in the Total Synthesis of Complex Natural Products

The total synthesis of complex natural products is a driving force for the development of new synthetic methods and strategies. rsc.orgrsc.orgnih.gov Chiral building blocks, sourced from the "chiral pool," are often employed to introduce stereocenters with high efficiency. This compound, with its defined stereochemistry, represents a valuable addition to this pool.

A prominent example of a complex natural product where chiral building blocks are essential is (+)-discodermolide, a potent microtubule-stabilizing agent. d-nb.info Its total synthesis has been a significant challenge and has spurred the development of innovative synthetic approaches. wikipedia.orgrsc.org While many syntheses of discodermolide have utilized chiral building blocks like 3-hydroxy-2-methylpropionate, the structural motifs within discodermolide suggest that a fragment derived from this compound could potentially be incorporated. rsc.org The strategic disconnection of complex targets into smaller, manageable chiral fragments is a cornerstone of modern synthetic planning. synthiaonline.com

The application of chiral building blocks derived from natural sources simplifies synthetic routes and often provides a high degree of stereocontrol. The successful incorporation of fragments derived from this compound into the synthesis of natural products would further underscore its utility as a versatile chiral synthon.

Application in the Construction of Peptidomimetics and Conformationally Restricted Analogues

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and oral bioavailability. nih.gov Conformationally restricted amino acid analogues are often incorporated into peptidomimetics to control their three-dimensional structure and enhance their biological activity. nih.gov

The α-hydroxy acid moiety of this compound can be considered an isostere of an α-amino acid, making it a candidate for incorporation into peptide-like structures. The synthesis of stereochemically defined non-natural amino acids is a key aspect of peptidomimetic design. tcichemicals.com For example, the stereoselective synthesis of β-hydroxylated amino acids has been employed to create cyclic enkephalin analogues with altered receptor binding profiles. rsc.org

By converting the hydroxyl group of this compound to an amino group through stereocontrolled methods, novel and sterically demanding amino acid analogues can be accessed. These analogues could then be used in the solid-phase or solution-phase synthesis of peptidomimetics with unique conformational properties. The bulky tert-butyl-like group at the adjacent position would impose significant conformational constraints, a desirable feature in the design of potent and selective therapeutic agents.

Role in the Preparation of Chiral Alcohols and Amines

Chiral alcohols and amines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. d-nb.infonih.gov Asymmetric synthesis provides the most efficient routes to these enantiomerically pure compounds. This compound can serve as a chiral template or precursor for the synthesis of other valuable chiral molecules.

The reduction of the carboxylic acid functionality of this compound would yield a chiral 1,2-diol. Chiral diols are versatile intermediates that can be further transformed into a variety of chiral compounds. Moreover, the hydroxyl group can be used to direct stereoselective reactions on other parts of the molecule.

The conversion of the carboxylic acid to an amine, via methods such as the Curtius or Hofmann rearrangement, would provide access to chiral β-amino alcohols. These motifs are present in numerous biologically active molecules. The development of efficient methodologies for the synthesis of chiral amines remains an active area of research, with reductive amination being a powerful tool. d-nb.info The use of chiral auxiliaries derived from compounds like pseudoephedrine has been instrumental in achieving high levels of stereocontrol in these reactions. nih.govharvard.edu

Development of New Synthetic Methodologies Leveraging its Chiral Core

The unique stereochemical and functional group arrangement of this compound can be exploited for the development of novel synthetic methodologies. The fixed stereocenter can serve as a control element in diastereoselective reactions, allowing for the creation of new stereocenters with high fidelity.

For instance, the chiral backbone of this molecule could be used to design new organocatalysts. Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral phosphines, for example, derived from natural products like α-pinene, have been successfully employed as ligands in asymmetric catalysis. beilstein-journals.org

Furthermore, the development of novel protocols for asymmetric synthesis often relies on the availability of unique chiral starting materials. elsevierpure.com The specific steric and electronic properties of this compound could inspire the design of new reactions where its chiral core plays a pivotal role in achieving high levels of stereoselectivity.

Investigation as a Chiral Resolving Agent for Racemic Mixtures

The resolution of racemic mixtures is a classical yet important method for obtaining enantiomerically pure compounds. libretexts.orgresearchgate.net This technique relies on the use of a chiral resolving agent to form a mixture of diastereomers that can be separated by physical means, such as crystallization. nih.gov

Chiral carboxylic acids are commonly used as resolving agents for racemic amines, while chiral amines are used to resolve racemic carboxylic acids. libretexts.org this compound, being a chiral carboxylic acid, has the potential to be an effective resolving agent for a variety of racemic amines. The efficiency of a resolving agent depends on its ability to form well-defined, crystalline diastereomeric salts with one of the enantiomers of the racemate, allowing for easy separation. The presence of the hydroxyl group in this compound could facilitate the formation of strong hydrogen-bonding networks in the crystal lattice of the diastereomeric salt, potentially leading to better discrimination between the enantiomers.

Advanced Analytical and Spectroscopic Research Methodologies for 2s 2 Hydroxy 2,3 Dimethylbutanoic Acid

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). For (2S)-2-Hydroxy-2,3-dimethylbutanoic acid (C6H12O3), the expected monoisotopic mass is approximately 132.07864 Da. An HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 133.08592, the sodium adduct [M+Na]⁺ at m/z 155.06786, or the deprotonated molecule [M-H]⁻ at m/z 131.07136, all with high mass accuracy, typically within a few parts per million (ppm).

Further structural elucidation would involve tandem mass spectrometry (MS/MS) experiments to induce fragmentation. The resulting fragmentation pattern would provide key structural information. For instance, the loss of a water molecule (H₂O) from the parent ion is a common fragmentation pathway for hydroxy acids, as is the loss of the carboxylic acid group (COOH). However, specific, published HRMS fragmentation spectra and detailed analyses for this compound could not be located.

While theoretical data exists, such as predicted collision cross-section (CCS) values which relate to the ion's shape in the gas phase, experimental research findings are absent. nih.gov

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the precise three-dimensional structure and connectivity of a molecule. A standard one-dimensional (1D) ¹H NMR spectrum would provide initial information on the chemical environment of the hydrogen atoms, while a ¹³C NMR spectrum would do the same for the carbon skeleton.

For a molecule like this compound, multi-dimensional NMR techniques would be indispensable for complete structural assignment and conformational analysis.

Correlation Spectroscopy (COSY): Would reveal the coupling relationships between adjacent protons, for example, between the methine proton at the C2 position and the protons of the adjacent methyl group.

Heteronuclear Single Quantum Coherence (HSQC): Would correlate each proton signal with its directly attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): Is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure, for instance, by correlating the protons of the methyl groups to the quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of atoms, which is key to determining the molecule's preferred conformation in solution.

Despite the critical importance of these techniques, no specific multi-dimensional NMR studies or detailed conformational analyses for this compound have been published in the available scientific literature. While spectra for related compounds are available, they are not a substitute for experimental data on the target molecule.

Advanced Chromatographic Techniques for Trace Analysis and Impurity Profiling

Advanced chromatographic methods are essential for separating this compound from complex matrices, quantifying it at low concentrations (trace analysis), and identifying any impurities from its synthesis or degradation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, employing a chiral stationary phase (CSP), would be the method of choice for separating the (2S) enantiomer from its (2R) counterpart. The choice of the specific CSP and mobile phase would be critical for achieving baseline separation.

Gas Chromatography (GC): Due to the low volatility of hydroxy acids, derivatization is typically required prior to GC analysis. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters and ethers, or alkylating agents. The resulting volatile derivatives can then be separated on a suitable GC column.

Impurity Profiling: The development of a stability-indicating chromatographic method would be necessary to separate the parent compound from any potential impurities or degradation products. This is crucial for quality control in any potential application.

While general methods for the analysis of hydroxy acids by HPLC and GC are well-established, specific methods and research findings concerning trace analysis and impurity profiling for this compound are not documented in the available literature.

Infra-Red (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, key vibrational modes would include:

O-H Stretching: A broad band in the IR spectrum, typically in the region of 3500-2500 cm⁻¹, corresponding to the hydroxyl and carboxylic acid groups.

C-H Stretching: Sharp peaks around 3000-2850 cm⁻¹ from the methyl and methine groups.

C=O Stretching: A strong, sharp absorption around 1700-1760 cm⁻¹ characteristic of the carboxylic acid carbonyl group.

C-O Stretching: Bands in the 1320-1210 cm⁻¹ and 1150-1000 cm⁻¹ regions for the carboxylic acid and alcohol C-O bonds, respectively.

O-H Bending: Vibrations in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT) calculations, would assign specific frequencies to particular bond stretches, bends, and twists within the molecule. However, no such experimental or theoretical vibrational analysis for this compound is available in the public domain.

Online Coupling of Chromatographic and Spectroscopic Methods (e.g., LC-NMR, GC-MS)

The hyphenation of chromatography and spectroscopy provides a powerful tool for the analysis of complex mixtures, allowing for the separation of components and their subsequent identification in a single run.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a workhorse technique for the analysis of volatile compounds. For this compound, a derivatization step would be followed by GC separation and subsequent detection by a mass spectrometer. The mass spectrum of the eluting peak provides a fragmentation pattern that can be used for identification, often by comparison to a spectral library.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR allows for the direct acquisition of NMR data for compounds separated by HPLC. This is particularly useful for the unambiguous identification of isomers and unknown impurities without the need for off-line fraction collection and purification.

Computational and Theoretical Chemistry Studies of 2s 2 Hydroxy 2,3 Dimethylbutanoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

For α-hydroxy carboxylic acids in general, studies have shown that the electronic structure is significantly influenced by the presence of both the hydroxyl and carboxylic acid functional groups. These groups can engage in intramolecular hydrogen bonding, which stabilizes the molecule. The electron-donating or -withdrawing nature of the substituents on the α-carbon also plays a crucial role in the electronic properties. In the case of (2S)-2-hydroxy-2,3-dimethylbutanoic acid, the methyl and isopropyl groups are electron-donating, which would affect the acidity of the carboxylic proton and the reactivity of the molecule.

Table 1: Predicted Electronic Properties of 2-Hydroxy-2,3-dimethylbutanoic acid

| Property | Predicted Value | Method |

| Ionization Potential | Data not available | |

| Electron Affinity | Data not available | |

| Dipole Moment | Data not available | |

| HOMO Energy | Data not available | |

| LUMO Energy | Data not available |

Specific calculated values for this compound are not readily found in existing literature. The table is representative of the types of data that would be generated from quantum chemical calculations.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are used to predict the three-dimensional structure of this compound and identify its most stable conformations. Due to the presence of several rotatable single bonds, the molecule can exist in various spatial arrangements.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and help in the structural elucidation of the compound.

For this compound, predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electronic environment of each nucleus. The protons and carbons of the methyl and isopropyl groups would have distinct chemical shifts, and the chemical shift of the α-proton would be characteristic of its position adjacent to both a hydroxyl and a carboxylic acid group.

Predicted IR spectra would show characteristic vibrational frequencies for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carbonyl group, and various C-H and C-C stretching and bending modes. The position of the O-H and C=O stretching frequencies can provide evidence for the presence and strength of intramolecular hydrogen bonding.

Table 2: Predicted Spectroscopic Data for 2-Hydroxy-2,3-dimethylbutanoic acid

| Parameter | Predicted Value |

| ¹H NMR | |

| H (α-position) | Data not available |

| H (methyl groups) | Data not available |

| H (isopropyl group) | Data not available |

| H (hydroxyl) | Data not available |

| H (carboxylic acid) | Data not available |

| ¹³C NMR | |

| C (carbonyl) | Data not available |

| C (α-carbon) | Data not available |

| C (methyl groups) | Data not available |

| C (isopropyl group) | Data not available |

| IR Frequencies (cm⁻¹) | |

| O-H stretch (carboxylic acid) | Data not available |

| O-H stretch (alcohol) | Data not available |

| C=O stretch (carbonyl) | Data not available |

| C-H stretch | Data not available |

Specific predicted spectroscopic data for this compound from dedicated research studies are not currently available. The table illustrates the expected parameters from such a study.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States in its Synthesis or Reactions

DFT studies can be employed to investigate the mechanisms of chemical reactions involving this compound, including its synthesis and subsequent transformations. By calculating the energies of reactants, products, intermediates, and transition states, a detailed understanding of the reaction pathway can be obtained.

For the synthesis of α-hydroxy acids, computational studies can elucidate the stereoselectivity of different synthetic routes. In the case of this compound, DFT could be used to model asymmetric synthesis methods, helping to explain why a particular catalyst or chiral auxiliary favors the formation of the (S)-enantiomer.

Furthermore, DFT can model reactions of the hydroxyl and carboxylic acid groups, such as esterification or oxidation, providing insights into the reaction kinetics and thermodynamics.

In Silico Docking and Interaction Studies with Proposed Biological Targets (non-human, non-therapeutic)

In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as an enzyme. While there are no specific public studies on the docking of this compound with non-human biological targets, this methodology could be applied to explore its potential interactions with various enzymes.

For instance, given its structure as an α-hydroxy acid, it could be docked into the active sites of enzymes from microorganisms or plants that metabolize such compounds. These studies would involve preparing the 3D structures of both the ligand (this compound) and the target enzyme, and then using docking software to predict the most favorable binding poses. The results would be evaluated based on scoring functions that estimate the binding energy, providing a theoretical basis for its potential as an enzyme inhibitor or substrate in non-human, non-therapeutic contexts.

Derivatives and Analogues of 2s 2 Hydroxy 2,3 Dimethylbutanoic Acid: Synthesis and Research Utility

Formation and Characterization of Amide Analogues

The formation of amide analogues from (2S)-2-Hydroxy-2,3-dimethylbutanoic acid involves the coupling of the carboxylic acid with a primary or secondary amine. Similar to esterification, this can be achieved using various methods. Direct thermal condensation of the carboxylic acid and amine is possible but often requires high temperatures and can lead to side products.

More commonly, the carboxylic acid is activated prior to reaction with the amine. The use of coupling agents such as DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a standard practice for amide bond formation under mild conditions. youtube.com These methods are generally efficient and help to minimize side reactions and racemization.

The characterization of the resulting amide analogues relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of the amide functional group, typically showing characteristic C=O and N-H stretching vibrations. Mass spectrometry is employed to determine the molecular weight of the newly formed amide.

Crucially, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information. For instance, the chemical shifts and coupling constants of the protons adjacent to the newly formed amide bond and the chiral center can confirm the successful formation of the desired product. In cases where the amine partner is also chiral, two-dimensional NMR techniques like COSY and HMBC can be invaluable for assigning the full stereostructure of the resulting diastereomeric amide.

Detailed research findings on the synthesis and extensive characterization of a broad library of amide analogues derived specifically from this compound are limited in publicly accessible literature.

Structure-Reactivity Relationship Investigations in Derivatized Forms

Investigations into the structure-reactivity relationships of derivatives of this compound would aim to understand how modifications to the molecule influence its chemical behavior. Key areas of interest would include the impact of the bulky tert-butyl group on reaction rates and stereoselectivity.

For example, in the ester and amide derivatives, the steric hindrance provided by the tert-butyl group adjacent to the chiral center could significantly influence the approach of reagents in subsequent reactions. This steric bulk can direct reactions to occur on the less hindered face of the molecule, thereby controlling the stereochemical outcome.

The electronic properties of the derivatives also play a crucial role. By introducing electron-withdrawing or electron-donating groups in the ester or amide moiety, it is possible to modulate the reactivity of the carbonyl group and the acidity of the α-proton. For instance, an electron-withdrawing group would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Systematic studies involving a series of derivatives with varying steric and electronic properties would be necessary to establish clear structure-reactivity relationships. While the general principles are understood, detailed quantitative studies specifically on derivatives of this compound are not readily found in published research.

Exploration of Modified Derivatives as Novel Chiral Building Blocks

Chiral building blocks are essential components in the asymmetric synthesis of complex molecules, particularly pharmaceuticals and natural products. wikipedia.org Modified derivatives of this compound hold potential for use as novel chiral building blocks. The inherent chirality of the parent molecule can be transferred to more complex structures.

For instance, the ester or amide derivatives of this compound can serve as chiral auxiliaries. In this approach, the chiral auxiliary is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. The bulky tert-butyl group in these derivatives would be expected to exert a strong stereodirecting effect. After the desired stereocenter is created, the chiral auxiliary can be cleaved and ideally recycled.

Furthermore, derivatives of this compound can be incorporated as a permanent chiral fragment into a target molecule. For example, the corresponding chiral alcohol, obtained by reduction of the carboxylic acid, or the chiral amine, accessible through various synthetic routes, could be used in the synthesis of new chiral ligands for asymmetric catalysis or as key components of biologically active molecules.

While the potential for using derivatives of this compound as chiral building blocks is significant, specific examples of their application in the total synthesis of complex targets are not extensively documented in the available literature.

Emerging Research Areas and Future Directions for 2s 2 Hydroxy 2,3 Dimethylbutanoic Acid

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of chiral molecules to reduce environmental impact and improve safety and efficiency. For α-hydroxy acids, this involves a shift away from classical synthetic methods that often rely on stoichiometric reagents and harsh reaction conditions.

Future research in this area will likely focus on several key strategies:

Catalytic Asymmetric Synthesis: The development of highly efficient and selective catalysts is a cornerstone of green chemistry. For the synthesis of chiral α-hydroxy acids, this includes the use of metal-based catalysts and organocatalysts that can facilitate asymmetric reactions with high enantioselectivity, minimizing the need for chiral auxiliaries or resolutions of racemic mixtures.

Use of Renewable Feedstocks: A significant goal of green chemistry is the utilization of renewable resources. Research is ongoing to develop pathways to produce chiral α-hydroxy acids from biomass-derived starting materials, reducing the reliance on petrochemicals.

Alternative Reaction Media: The use of environmentally benign solvents, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental footprint of chemical processes. Research into conducting the synthesis of (2S)-2-Hydroxy-2,3-dimethylbutanoic acid in these alternative media is a promising avenue.

Atom Economy: Synthetic routes with high atom economy, where the majority of the atoms from the reactants are incorporated into the final product, are a key aspect of green chemistry. The design of new synthetic pathways that maximize atom economy will be a critical area of future research.

| Green Chemistry Principle | Application in α-Hydroxy Acid Synthesis |

| Catalysis | Development of enantioselective organocatalysts and metal complexes. |

| Renewable Feedstocks | Utilization of carbohydrates and other biomass-derived starting materials. |

| Safer Solvents | Application of water, supercritical CO2, and ionic liquids as reaction media. |

| Atom Economy | Designing synthetic routes that minimize the formation of byproducts. |

Integration into Flow Chemistry Methodologies for Continuous Production

Flow chemistry, utilizing microreactors and continuous flow systems, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. kth.se The integration of the synthesis of this compound into flow methodologies is a significant area of emerging research.

Key future directions in this domain include:

Development of Continuous Asymmetric Catalysis: The immobilization of chiral catalysts within flow reactors allows for their continuous reuse, reducing costs and simplifying product purification. Research into robust and highly active immobilized catalysts for the synthesis of chiral α-hydroxy acids is crucial.

Multi-step Continuous Synthesis: Flow chemistry enables the integration of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. The design of telescoped reaction sequences for the synthesis of this compound will lead to more efficient and streamlined production.

Process Analytical Technology (PAT): The implementation of real-time monitoring and control of reaction parameters within a flow system can ensure consistent product quality and optimize reaction conditions. The integration of PAT into the continuous production of this chiral building block will be essential for industrial applications.

| Flow Chemistry Advantage | Relevance to this compound Synthesis |

| Enhanced Safety | Safe handling of hazardous reagents and control of exothermic reactions. |

| Improved Efficiency | Increased reaction rates and yields due to superior heat and mass transfer. |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. |

| Automation | Reduced manual intervention and improved process consistency. |

Advanced Applications in Materials Science for Chiral Scaffolds

The unique stereochemistry of this compound makes it an attractive monomer and building block for the creation of advanced materials with tailored properties. Its incorporation into polymers and other materials can impart chirality, influencing their macroscopic properties and creating new functionalities.

Future research in materials science will likely explore:

Biodegradable Polymers: α-Hydroxy acids are precursors to biodegradable polyesters, such as polylactic acid (PLA). wikipedia.org The use of this compound as a monomer or co-monomer can be explored to create novel biodegradable polymers with specific thermal and mechanical properties.

Chiral Surfaces and Membranes: The immobilization of this chiral molecule onto surfaces can create chiral stationary phases for enantioselective separations in chromatography or as chiral templates for asymmetric synthesis.

Self-Assembling Materials: The chirality of the molecule can be exploited to direct the self-assembly of molecules into complex, ordered structures with potential applications in nanotechnology and electronics. mdpi.com

Exploration of Novel Biocatalytic Systems for its Production or Transformation

Biocatalysis, the use of enzymes and whole microorganisms to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The development of novel biocatalytic systems for the production and transformation of this compound is a rapidly advancing field.

Key areas of future research include:

Enzyme Discovery and Engineering: The discovery of new enzymes from natural sources with the desired activity and stereoselectivity, as well as the engineering of existing enzymes to improve their performance, is a major focus. nih.gov For instance, while there is research on the enzymatic preparation of the (R)-enantiomer, finding or engineering enzymes for the (S)-enantiomer is a key objective.

Whole-Cell Biocatalysis: The use of whole microorganisms as biocatalysts can eliminate the need for enzyme purification and cofactor regeneration. The development of robust microbial strains that can efficiently produce this compound is a promising approach.

Enzymatic Kinetic Resolution: This technique can be used to separate a racemic mixture of 2-hydroxy-2,3-dimethylbutanoic acid by selectively transforming one enantiomer, allowing for the isolation of the desired (S)-enantiomer.

| Biocatalytic Approach | Description |

| Enzyme Engineering | Modifying enzyme structure to enhance activity, stability, and stereoselectivity. |

| Whole-Cell Systems | Utilizing intact microorganisms for biotransformations, simplifying the process. |

| Kinetic Resolution | Enzymatic separation of a racemic mixture to obtain an enantiomerically pure compound. |

Interdisciplinary Research with Systems Biology for Metabolic Pathway Engineering

Metabolic engineering, guided by the principles of systems biology, aims to rationally design and optimize microbial metabolic pathways for the production of valuable chemicals. frontiersin.org This approach holds immense potential for the sustainable and efficient production of this compound from simple, renewable feedstocks.

Future directions in this interdisciplinary field include:

Pathway Design and Construction: The design and implementation of novel biosynthetic pathways in microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, that can convert central metabolites into the target α-hydroxy acid. nih.gov

Flux Analysis and Optimization: The use of computational models and experimental techniques to understand and optimize the flow of metabolites through the engineered pathways to maximize product yield. escholarship.org

Synthetic Biology and Genetic Tools: The application of advanced synthetic biology tools, such as CRISPR-Cas9, for precise genome editing and the construction of robust and efficient microbial cell factories. nih.gov

| Systems Biology Tool | Application in Metabolic Engineering |

| Genome-Scale Models | In silico prediction of metabolic fluxes and identification of engineering targets. |

| Omics Technologies | Comprehensive analysis of the transcriptome, proteome, and metabolome to understand cellular responses. |

| Synthetic Biology | Construction of novel genetic circuits and pathways for optimized production. |

Q & A

Q. What are the common synthetic routes for (2S)-2-Hydroxy-2,3-dimethylbutanoic acid, and how are intermediates characterized?

The compound is synthesized via intermediates like 2,3-Dihydroxy-2,3-dimethylbutanoic acid, which is prepared from 3-hydroxy-3-methyl-2-butanone through cyanohydrin synthesis and hydrolysis . Key steps include:

- Oxidation : Using KMnO₄ or CrO₃ under acidic conditions to form ketones/aldehydes.

- Reduction : LiAlH₄ in anhydrous solvents yields 2,3-dimethylbutanol.

- Substitution : Thionyl chloride or PBr₃ converts the carboxylic acid group to acyl chlorides. Intermediates are characterized via ¹H/¹³C-NMR , mass spectrometry , and HPLC to confirm structural integrity .

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Ketones |

| Reduction | LiAlH₄, anhydrous | Alcohols |

| Substitution | SOCl₂, PBr₃ | Acyl halides |

Q. How is the stereochemistry of this compound experimentally confirmed?

Stereochemical confirmation relies on:

- Chiral HPLC : To separate enantiomers and verify optical purity .

- X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice structures .

- Optical rotation : Compares observed rotation with literature values (e.g., [α]D²⁵ = +X° for the S-enantiomer) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during derivative synthesis?

Discrepancies in yields often arise from catalyst selectivity or side reactions . Systematic approaches include:

- Catalyst screening : Testing transition metals (e.g., Rh, Pd) for Si–C bond activation in silacycle intermediates .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency .

- By-product analysis : Using GC-MS to identify undesired products (e.g., racemized isomers) and adjust reaction conditions .

Q. How can enantioselective synthesis be optimized to minimize racemization?

Key methods include:

- Chiral auxiliaries : Temporarily introducing groups like Boc to stabilize stereocenters during synthesis .

- Enzymatic catalysis : Lipases or esterases for kinetic resolution of enantiomers .

- Low-temperature protocols : Reducing thermal energy to prevent stereochemical scrambling .

Q. What mechanistic insights explain the compound’s reactivity in metal-catalyzed reactions?

- Coordination effects : Metals like Zn activate substrates via Lewis acid interactions, facilitating insertion reactions (e.g., CO into Si–C bonds) .

- Transmetallation pathways : Cu or Ag catalysts transfer silyl groups to form silacyclopropanes, critical for ring-closing reactions .

- Steric effects : The methyl groups at C2/C3 hinder nucleophilic attacks, requiring bulky ligands to enhance regioselectivity .

Methodological Considerations

-

Data contradiction analysis : Compare NMR shifts across intermediates to detect unexpected substituent effects (e.g., δ 2.46–2.56 ppm for methylene protons in diastereomers) .

-

Reaction optimization tables :

Parameter Tested Range Optimal Condition Temperature 0°C–80°C 25°C (room temp) Catalyst loading 1–10 mol% 5 mol% Pd Solvent THF, DCM, MeCN Anhydrous DCM

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.